rac-(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride
CAS No.: 69579-99-3
Cat. No.: VC11623410
Molecular Formula: C9H10Cl3N
Molecular Weight: 238.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 69579-99-3 |
|---|---|
| Molecular Formula | C9H10Cl3N |
| Molecular Weight | 238.5 g/mol |
| IUPAC Name | (1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H9Cl2N.ClH/c10-7-2-1-5(3-8(7)11)6-4-9(6)12;/h1-3,6,9H,4,12H2;1H/t6-,9+;/m0./s1 |
| Standard InChI Key | HIPBPOHERGVLQD-RDNZEXAOSA-N |
| Isomeric SMILES | C1[C@H]([C@@H]1N)C2=CC(=C(C=C2)Cl)Cl.Cl |
| Canonical SMILES | C1C(C1N)C2=CC(=C(C=C2)Cl)Cl.Cl |
Introduction
rac-(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride is a chiral compound that has garnered significant attention in various scientific fields due to its unique structure and potential applications. This compound features a cyclopropane ring substituted with a 3,4-dichlorophenyl group and an amine group, making it versatile for research and industrial applications.
2.2. Synthesis
The synthesis of rac-(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride typically involves several key steps:
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Cyclopropanation: Formation of the cyclopropane ring through the reaction of an alkene with a diazo compound in the presence of a catalyst like rhodium or copper.
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Substitution Reaction: Introduction of the 3,4-dichlorophenyl group via a substitution reaction involving a cyclopropane derivative and a chlorinated benzene compound under basic conditions.
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Amine Introduction: The amine group is introduced through a nucleophilic substitution reaction.
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Hydrochloride Formation: The hydrochloride salt is formed by treating the amine with hydrochloric acid.
2.3. Chemical Reactions
This compound can undergo various chemical reactions, including:
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Oxidation: At the amine group, forming oxides or imines.
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Reduction: Targeting the dichlorophenyl group, potentially reducing chlorines to hydrogens.
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Substitution: The amine group can participate in substitution reactions, forming derivatives with different functional groups.
3.1. Chemistry
In chemistry, rac-(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride serves as a building block for synthesizing complex molecules. Its unique structure makes it valuable for studying stereochemistry and reaction mechanisms.
3.2. Biology
Biologically, this compound is investigated for its potential as a pharmacological agent. Its interactions with biological molecules provide insights into enzyme mechanisms and receptor binding.
3.3. Medicine
In medicine, the compound is explored for its therapeutic effects, potentially acting on specific receptors or enzymes, making it a candidate for drug development.
3.4. Industry
Industrially, it is used in the synthesis of agrochemicals and pharmaceuticals due to its stability and reactivity.
Comparison with Similar Compounds
rac-(1R,2S)-2-(3,4-dichlorophenyl)cyclopropan-1-amine hydrochloride is distinct from its stereoisomers due to its specific stereochemistry, which can result in different biological activities. This makes it valuable for studying the effects of chirality on biological systems.
5.2. Synthesis Steps
| Step | Description |
|---|---|
| Cyclopropanation | Formation of cyclopropane ring using diazo compounds and catalysts. |
| Substitution Reaction | Introduction of 3,4-dichlorophenyl group under basic conditions. |
| Amine Introduction | Nucleophilic substitution to introduce the amine group. |
| Hydrochloride Formation | Treatment with hydrochloric acid to form hydrochloride salt. |
5.3. Chemical Reactions
| Reaction Type | Description |
|---|---|
| Oxidation | Formation of oxides or imines at the amine group. |
| Reduction | Reduction of chlorines in the dichlorophenyl group. |
| Substitution | Formation of derivatives with different functional groups. |
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